![molecular formula C19H26N4O2 B5534455 2-(4-tert-butylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5534455.png)
2-(4-tert-butylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide
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Overview
Description
The chemical interest in acetohydrazide derivatives stems from their diverse chemical reactivity and potential for generating novel heterocyclic compounds. These derivatives serve as crucial intermediates in the synthesis of various heterocyclic compounds that exhibit a wide range of biological activities.
Synthesis Analysis
Acetohydrazide compounds are typically synthesized through the reaction of hydrazine with ethyl esters or chloroacetates, followed by condensation reactions with aldehydes or ketones to form Schiff bases. These Schiff bases can further undergo cyclization reactions to yield a variety of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles (Asif et al., 2021).
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives is characterized by the presence of an acetohydrazide moiety that can engage in hydrogen bonding and other non-covalent interactions. These interactions play a critical role in the crystal packing and stability of these compounds. X-ray crystallography is often employed to elucidate their molecular and solid-state structures, revealing the geometric parameters and conformations that influence their reactivity and properties (Tomaščiková et al., 2008).
Chemical Reactions and Properties
Acetohydrazide derivatives are versatile intermediates that can undergo various chemical reactions, including cyclization, N-acylation, and sulfonation. These reactions enable the synthesis of a broad spectrum of heterocyclic compounds with potential pharmaceutical applications. The chemical reactivity of these compounds is significantly influenced by the substituents on the phenyl ring and the nature of the heterocyclic ring formed during the cyclization process (Šermukšnytė et al., 2022).
Physical Properties Analysis
The physical properties of acetohydrazide derivatives, such as melting points, solubility, and crystallinity, are crucial for their application in drug formulation and material science. These properties are determined by the molecular structure, intermolecular interactions, and the presence of functional groups that can participate in hydrogen bonding and other interactions (Podyachev et al., 2007).
Chemical Properties Analysis
The chemical properties of acetohydrazide derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the electronic structure of the molecule. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can modulate these properties, impacting their reactivity and the types of chemical transformations they can undergo (Channar et al., 2019).
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-6-23-14(2)15(12-21-23)11-20-22-18(24)13-25-17-9-7-16(8-10-17)19(3,4)5/h7-12H,6,13H2,1-5H3,(H,22,24)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLVJGSOSMFZQP-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=NNC(=O)COC2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=N/NC(=O)COC2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N'-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide |
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